6-bromo-1-methyl-1H-indole-3-sulfonamide
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Overview
Description
6-bromo-1-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. One common method includes the reaction of 1-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position . The resulting 6-bromo-1-methylindole is then reacted with a sulfonamide reagent under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the indole ring.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Scientific Research Applications
6-bromo-1-methyl-1H-indole-3-sulfonamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways . This inhibition can lead to the modulation of cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole-2,3-dione: Another brominated indole derivative with different functional groups.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: A compound with similar bromination but different substituents.
Uniqueness
6-bromo-1-methyl-1H-indole-3-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9BrN2O2S |
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Molecular Weight |
289.15 g/mol |
IUPAC Name |
6-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
IRMHZWYISWCJDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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